molecular formula C11H13NO B11917488 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde

1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde

Cat. No.: B11917488
M. Wt: 175.23 g/mol
InChI Key: FXEDPKHNEUGPBI-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methyl group at the first position and an aldehyde group at the seventh position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring. The reaction conditions typically involve acidic catalysts and moderate temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as alkylation, cyclization, and oxidation to introduce the aldehyde group. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective and antidepressant effects. Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde can be compared with other similar compounds, such as:

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar structure but lacks the aldehyde group.

    1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Similar structure with an ethyl group and an aldehyde group at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-7-carbaldehyde

InChI

InChI=1S/C11H13NO/c1-12-6-2-3-10-5-4-9(8-13)7-11(10)12/h4-5,7-8H,2-3,6H2,1H3

InChI Key

FXEDPKHNEUGPBI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)C=O

Origin of Product

United States

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